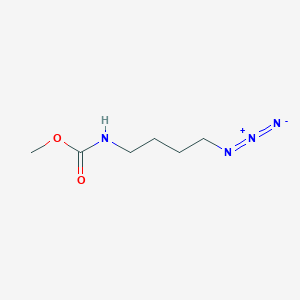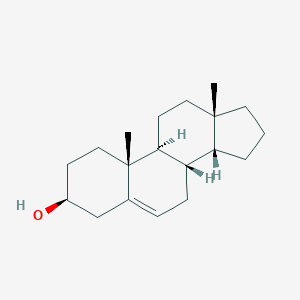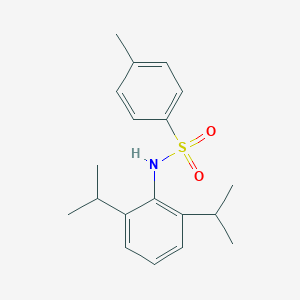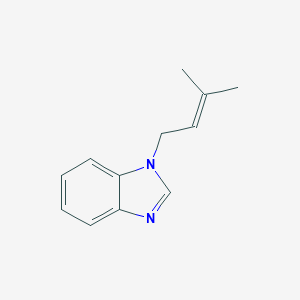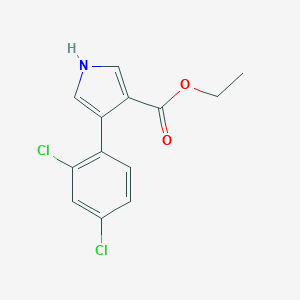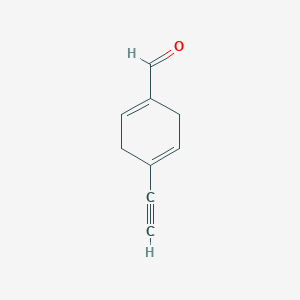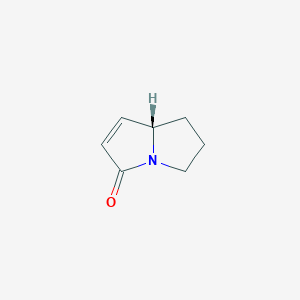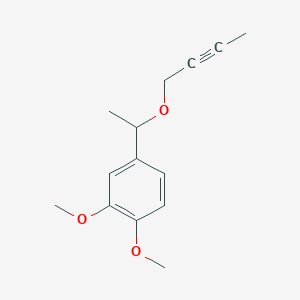
Verbutin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verbutin is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a flavonoid compound that is found in various plants, including citrus fruits, tea, and vegetables. Verbutin has been studied extensively for its various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Verbutin is not well understood. However, it is believed that Verbutin exerts its biological activities by modulating various signaling pathways and enzymes. Verbutin has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in inflammation. Additionally, Verbutin has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Verbutin has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation. Additionally, Verbutin has been found to have a protective effect on the liver and kidneys. Verbutin has also been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Verbutin has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from natural sources. Additionally, Verbutin has various biological activities that can be studied in vitro and in vivo. However, Verbutin also has some limitations for lab experiments. Verbutin has poor solubility in water, which can affect its bioavailability. Additionally, Verbutin can be unstable under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for Verbutin research. One direction is to study the potential therapeutic applications of Verbutin in different diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, more research is needed to understand the mechanism of action of Verbutin and its interaction with different signaling pathways and enzymes. Furthermore, studies are needed to optimize the synthesis and formulation of Verbutin to improve its bioavailability and stability.
Conclusion:
Verbutin is a natural compound that has various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It can be synthesized through different methods, including extraction from natural sources and chemical synthesis. Verbutin has several advantages for lab experiments, but it also has some limitations. Future research on Verbutin should focus on its potential therapeutic applications, mechanism of action, and optimization of its synthesis and formulation.
Méthodes De Synthèse
Verbutin can be synthesized through different methods, including extraction from natural sources and chemical synthesis. The extraction method involves the isolation of Verbutin from plant sources using various solvents and purification techniques. Chemical synthesis involves the reaction of different chemical compounds to produce Verbutin. The chemical synthesis method is more efficient and cost-effective.
Applications De Recherche Scientifique
Verbutin has been studied extensively for its various biological activities. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. Verbutin has also been found to have anti-inflammatory properties, which can reduce inflammation and pain. Additionally, Verbutin has been studied for its anti-cancer properties, which can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
185676-84-0 |
|---|---|
Nom du produit |
Verbutin |
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
4-(1-but-2-ynoxyethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C14H18O3/c1-5-6-9-17-11(2)12-7-8-13(15-3)14(10-12)16-4/h7-8,10-11H,9H2,1-4H3 |
Clé InChI |
LABQLTFAPITERI-UHFFFAOYSA-N |
SMILES |
CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC#CCOC(C)C1=CC(=C(C=C1)OC)OC |
Solubilité |
4.27e-06 M |
Synonymes |
Benzene, 4-1-(2-butynyloxy)ethyl-1,2-dimethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



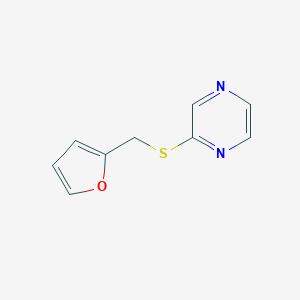
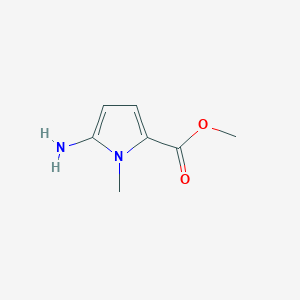
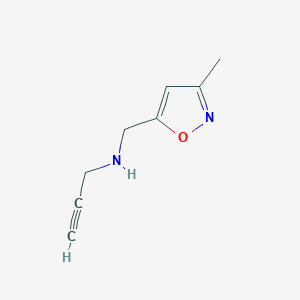
![Methyl 3-aminofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B63057.png)
